Introduction: The Strategic Importance of 3,5-Difluorobenzyl Chloride
Introduction: The Strategic Importance of 3,5-Difluorobenzyl Chloride
An In-depth Technical Guide to 3,5-Difluorobenzyl Chloride for Advanced Research and Development
3,5-Difluorobenzyl chloride, identified by the CAS Number 220141-71-9 , is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3][4] Its chemical structure, featuring a reactive chloromethyl group attached to a benzene ring substituted with two fluorine atoms in a meta arrangement, makes it a versatile synthetic building block.[5] The fluorine atoms are not merely passive substituents; they profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic placement can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile by blocking sites of metabolic oxidation. As such, 3,5-difluorobenzyl chloride serves as a crucial intermediate for introducing the 3,5-difluorobenzyl moiety into complex bioactive molecules, including anticancer, cardiovascular, and central nervous system (CNS) active drugs.[5]
This guide provides a comprehensive overview of 3,5-difluorobenzyl chloride, detailing its physicochemical properties, synthesis methodologies, applications in drug discovery, and essential safety protocols. The information is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this key synthetic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of 3,5-difluorobenzyl chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 220141-71-9 | [1][2][3][4][6] |
| Molecular Formula | C₇H₅ClF₂ | [1][2] |
| Molecular Weight | 162.56 g/mol | [2][7][] |
| Synonyms | 1-(chloromethyl)-3,5-difluorobenzene, alpha-Chloro-3,5-difluorotoluene | [1][6] |
| Physical Form | Liquid | [6] |
| Boiling Point | 82°C at 22 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 82°C at 22 mmHg | [1][6] |
| Refractive Index | 1.485 | [1] |
| InChI Key | VNGSMSFVLAAOGK-UHFFFAOYSA-N | [1][6] |
Synthesis of 3,5-Difluorobenzyl Chloride: A Multi-step Approach
The synthesis of 3,5-difluorobenzyl chloride is not a trivial one-step reaction but rather a multi-step process that requires careful control of reaction conditions. One documented pathway begins with a more readily available starting material, 2,4-dichloronitrobenzene, and proceeds through a series of transformations to yield the desired product.[9] This strategic sequence is necessary to correctly install the fluorine atoms and the chloromethyl group in the desired 1,3,5-substitution pattern.
The logical flow of this synthesis is depicted in the workflow diagram below. The initial steps focus on establishing the 1-bromo-3,5-difluorobenzene core, which is then elaborated to the final benzyl chloride.
Caption: Multi-step synthesis workflow for 3,5-Difluorobenzyl Chloride.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from documented procedures.[9] The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Fluorination of 2,4-Dichloronitrobenzene
-
Objective: To replace the chlorine atoms with fluorine via a nucleophilic aromatic substitution (Halex reaction).
-
Procedure: 2,4-dichloronitrobenzene is heated with a fluorinating agent, such as potassium fluoride, in the presence of a phase transfer catalyst (e.g., a quaternary ammonium salt) and a high-boiling polar aprotic solvent like sulfolane. The reaction is typically run at 100-200°C.
-
Rationale: The phase transfer catalyst is crucial for solubilizing the fluoride salt in the organic phase, thereby increasing its effective nucleophilicity. Sulfolane is an ideal solvent due to its high polarity and thermal stability, which are necessary to drive the substitution of the electron-deficient aromatic ring.
Step 2: Reduction of 2,4-Difluoronitrobenzene
-
Objective: To reduce the nitro group to an amine, which is a versatile functional group for further transformations.
-
Procedure: 2,4-difluoronitrobenzene is subjected to catalytic hydrogenation using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically affording high yields of the corresponding aniline with minimal side products.
Step 3: Bromination of 2,4-Difluoroaniline
-
Objective: To introduce a bromine atom ortho to the amino group.
-
Procedure: 2,4-difluoroaniline is treated with bromine in the presence of an acid. This results in the formation of the 2-bromo-4,6-difluoroanilinium salt.
-
Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The acidic medium protonates the aniline, moderating its reactivity and leading to the formation of the anilinium salt.
Step 4: Diazotization and Decomposition
-
Objective: To remove the amino group and the ortho-bromine atom, leaving the desired 1-bromo-3,5-difluorobenzene.
-
Procedure: The 2-bromo-4,6-difluoroanilinium salt is treated with a diazotizing agent (e.g., sodium nitrite in aqueous acid) to form an unstable diazonium salt, which then decomposes in situ to yield 1-bromo-3,5-difluorobenzene.
-
Rationale: This Sandmeyer-type reaction is a classic method for replacing an amino group on an aromatic ring. The specific conditions are chosen to favor the desired reductive debromination and deamination pathway.
Step 5: Formylation of 1-Bromo-3,5-difluorobenzene
-
Objective: To introduce a formyl (-CHO) group, which will become the benzylic carbon.
-
Procedure: 1-bromo-3,5-difluorobenzene is treated with a formylating agent. This can be achieved, for example, through a Grignard reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Rationale: This step converts the aryl bromide into an organometallic species, which then acts as a nucleophile to attack the formylating agent, creating the benzaldehyde.
Step 6: Reduction of 3,5-Difluorobenzaldehyde
-
Objective: To reduce the aldehyde to a primary alcohol.
-
Procedure: The aldehyde is reduced using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Rationale: Sodium borohydride is selective for aldehydes and ketones, providing a clean and high-yielding conversion to the corresponding alcohol without affecting the aromatic fluorine atoms.
Step 7: Conversion of 3,5-Difluorobenzyl Alcohol to Chloride
-
Objective: To convert the primary alcohol into the final benzyl chloride product.
-
Procedure: 3,5-difluorobenzyl alcohol is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
-
Rationale: Thionyl chloride is a highly effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.
Applications in Medicinal Chemistry and Drug Development
The 3,5-difluorobenzyl moiety is a "privileged" scaffold in modern drug design. Its incorporation into a molecule is a deliberate strategy to optimize drug-like properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 3 and 5 positions blocks potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to drug deactivation and clearance. This enhances the metabolic stability and can prolong the half-life of the drug in the body.
-
Modulation of pKa: The strongly electron-withdrawing nature of fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.
-
Enhanced Target Binding: The fluorine atoms can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency.
-
Versatile Synthetic Handle: The benzyl chloride functionality is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward covalent attachment of the 3,5-difluorobenzyl group to a wide range of molecular scaffolds containing nucleophiles like amines, alcohols, or thiols.[5]
The relationship between the reagent's reactivity and its role as a synthetic building block is illustrated below.
Caption: Role of 3,5-Difluorobenzyl Chloride in drug synthesis.
While specific drug examples containing the 3,5-difluorobenzyl chloride itself as a starting material are often proprietary, related structures underscore the importance of this substitution pattern. For instance, the related compound 3,5-difluorobenzoyl chloride was used in the synthesis of an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) potentiator, a class of molecules investigated for treating neurological disorders.[10]
Safety, Handling, and Storage
3,5-Difluorobenzyl chloride is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as corrosive.[6] It causes severe skin burns and eye damage.[7] Inhalation may cause respiratory irritation.
-
GHS Classification:
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield when handling this compound.[11]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[1][11] In case of accidental contact, flush the affected area immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and foodstuff containers.[1]
Conclusion
3,5-Difluorobenzyl chloride is more than just a chemical reagent; it is a strategic tool for molecular design in the life sciences. Its unique combination of a reactive benzylic chloride handle and the modulating effects of meta-difluoro substitution provides medicinal chemists with a powerful building block for creating safer and more effective therapeutics and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in research and development.
References
-
3,5-Difluorobenzyl chloride. Zhejiang Xieshi New Materials Co., Ltd.. [Link]
-
SAFETY DATA SHEET - 3,4-Difluorobenzyl chloride. Fisher Scientific. [Link]
-
3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955. PubChem. [Link]
-
3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600. PubChem. [Link]
- Method of producing mono- and difluoro benzyl chlorides.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
-
Fluorobenzyl Chloride Series. Sparrow Chemical. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. biomall.in [biomall.in]
- 4. 3,5-Difluorobenzyl chloride [xieshichem.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. 3,5-Difluorobenzyl chloride | 220141-71-9 [sigmaaldrich.com]
- 7. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 10. 3,5-二氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.co.uk [fishersci.co.uk]
